
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is a chiral compound widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid (TFA) for deprotection.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Trifluoroacetic acid is commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include deprotected amines, reduced forms of the compound, and various substituted derivatives.
Scientific Research Applications
®-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid involves the protection and deprotection of the amino group. The Boc group stabilizes the amino function, preventing unwanted reactions during synthesis. Upon deprotection, the amino group is released, allowing further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) protected amino acids: These compounds are similar in function but are cleaved by catalytic hydrogenation with hydrogen over palladium on carbon.
Methoxycarbonyl derivatives: These are less stable compared to tert-butoxycarbonyl derivatives due to the stability of the tert-butyl carbocation.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is unique due to the stability and ease of removal of the Boc protecting group, making it highly suitable for peptide synthesis and other applications requiring selective protection and deprotection of amino groups .
Properties
IUPAC Name |
(2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRXRMWHLUUHFB-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428360 | |
Record name | (2R)-3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181140-88-5 | |
Record name | (2R)-3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-(Boc-amino)-2-phenylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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